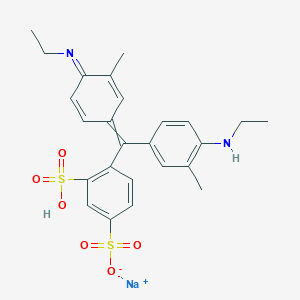
Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate
概要
説明
Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate is a chemical compound with the molecular formula C10H8Cl2FNO3 It is a derivative of nicotinic acid, featuring chlorine and fluorine substitutions on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,6-dichloro-5-fluoronicotinoyl acetate typically involves the Blaise reaction, which is a key step in its preparation. The process starts with the reaction of ethyl bromoacetate with 2,6-dichloro-5-fluoropyridine-3-carbonitrile in the presence of zinc and a suitable solvent such as tetrahydrofuran. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product after purification .
Industrial Production Methods: For industrial-scale production, the Blaise reaction is optimized for efficiency and scalability. The use of methanesulfonic acid as an in situ activator for zinc eliminates the induction period of the reaction, making it safer and more feasible for large-scale operations . The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure consistent product quality.
化学反応の分析
Types of Reactions: Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Major Products:
Nucleophilic substitution: Substituted pyridines with various functional groups.
Hydrolysis: 2,6-dichloro-5-fluoronicotinic acid.
Reduction: Reduced derivatives of the original compound, depending on the specific reaction conditions.
科学的研究の応用
Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism by which ethyl 2,6-dichloro-5-fluoronicotinoyl acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in drug design and development.
類似化合物との比較
Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate can be compared with other nicotinic acid derivatives such as:
- Ethyl 2,6-dichloronicotinoyl acetate
- Ethyl 2,5-dichloro-6-fluoronicotinoyl acetate
- Ethyl 2,6-dichloro-3-fluoronicotinoyl acetate
These compounds share similar structural features but differ in the position and type of halogen substitutions. The unique combination of chlorine and fluorine in this compound provides distinct chemical and biological properties, making it a compound of particular interest in various research and industrial applications.
特性
IUPAC Name |
butanoyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2FNO3/c1-2-3-7(15)17-10(16)5-4-6(13)9(12)14-8(5)11/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBOAJXVPZSVCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(=O)C1=CC(=C(N=C1Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



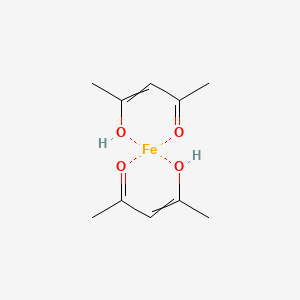
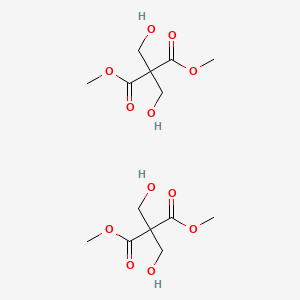
![(4R)-4-[(8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B8058031.png)
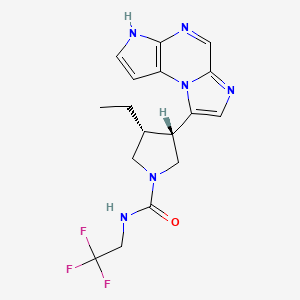

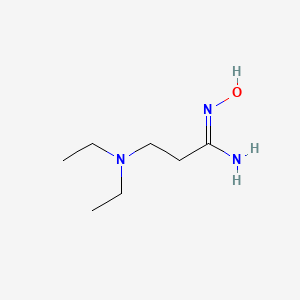
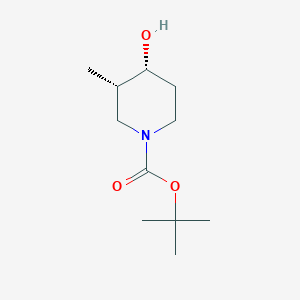
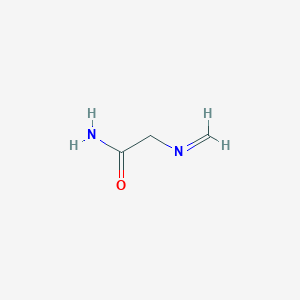
![[4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexylidene]-dimethylazanium;chloride](/img/structure/B8058066.png)
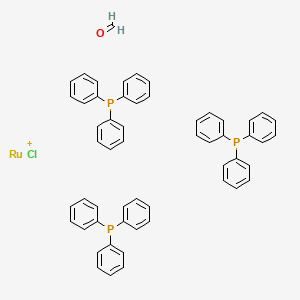
![2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene;oxotitanium(2+)](/img/structure/B8058086.png)
![4-{[4-(diethylamino)phenyl][4-(ethylamino)naphthalen-1-yl]methylidene}-N,N-diethylcyclohexan-1-iminium chloride](/img/structure/B8058114.png)
